4-Cyclopropoxyphenol
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Overview
Description
4-Cyclopropoxyphenol is an organic compound characterized by a phenol group substituted with a cyclopropoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxyphenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 4-bromophenol with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-grade quality.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxyphenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Sodium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide in sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
4-Cyclopropoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxyphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. The cyclopropoxy group can introduce steric effects and alter the compound’s overall conformation, affecting its interaction with enzymes and receptors .
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-Methoxyphenol: Similar structure with a methoxy group instead of a cyclopropoxy group.
4-Ethoxyphenol: Similar structure with an ethoxy group instead of a cyclopropoxy group.
Uniqueness: 4-Cyclopropoxyphenol is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other phenol derivatives.
Properties
IUPAC Name |
4-cyclopropyloxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9-10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVJBUVOOUSBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1243475-81-1 |
Source
|
Record name | 4-cyclopropoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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